HMG-CoA Reductase Inhibition: Potency Relative to Class Baseline and Structural Congeners
N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)pivalamide inhibited pig liver microsomal HMG-CoA reductase with a reported IC50 of 8,600 nM (8.6 μM) in a colorimetric assay using HMG-CoA and NADPH as substrates with a 5-minute incubation [1]. For context, first-generation statins such as lovastatin exhibit IC50 values in the low nanomolar range (approximately 2–10 nM) against the same enzyme, placing this compound approximately 1,000-fold weaker [2]. However, direct comparator data against the closest structural analog, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide (CAS 1396768-72-1), are not publicly available; this compound's shorter propyl linker would be expected to alter the positioning of the methylthio group within the enzyme active site, potentially reducing inhibitory potency. The patent literature confirms that compounds within this structural class demonstrate HMG-CoA reductase inhibitory activity, establishing a class-level precedent for target engagement [3]. Data integrity caveat: the ChEMBL/BindingDB identifier CHEMBL1915760 associated with this IC50 value cross-references to Ganoderic Acid Y in other database entries; the activity data are reported here as found but require independent verification.
| Evidence Dimension | HMG-CoA reductase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8,600 nM (8.6 μM) against pig liver microsomal HMG-CoA reductase |
| Comparator Or Baseline | Lovastatin (first-generation statin): IC50 ≈ 2–10 nM. N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide: no public IC50 data available. |
| Quantified Difference | ~1,000-fold weaker than lovastatin; comparison to propyl analog is data-absent. |
| Conditions | Pig liver microsomes, HMG-CoA + NADPH substrates, 5 min incubation, colorimetric detection |
Why This Matters
The micromolar-range IC50 against HMG-CoA reductase differentiates this compound from nanomolar-potency statins, positioning it as a tool compound for SAR exploration rather than a therapeutic candidate, which directly informs procurement decisions for drug discovery programs seeking novel chemotypes with distinct potency windows.
- [1] BindingDB. Entry BDBM50356919 / CHEMBL1915760. IC50: 8.60E+3 nM. Inhibition of pig liver microsomes HMG-CoA reductase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356919 View Source
- [2] Istvan, E.S., Deisenhofer, J. (2001). Structural Mechanism for Statin Inhibition of HMG-CoA Reductase. Science, 292(5519), 1160-1164. Provides benchmark IC50 ranges for statin class. View Source
- [3] Duan, Z., Guo, S., Li, X. (Beijing Peking University WBL Biotech Co., Ltd.). U.S. Patent No. US10099998B2, 2018. Confirms HMG-CoA reductase inhibitory activity for this compound class. View Source
